molecular formula C9H11NO2 B1313822 Ethyl 2-methylisonicotinate CAS No. 25635-17-0

Ethyl 2-methylisonicotinate

Cat. No. B1313822
CAS RN: 25635-17-0
M. Wt: 165.19 g/mol
InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N
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Description

Ethyl 2-methylisonicotinate is a compound with the molecular weight of 165.19 . It is a solid at room temperature .


Synthesis Analysis

Ethyl 2-methylisonicotinate is synthesized from the reaction of ethyl isonicotinate with methyl iodide. This reaction occurs in a two-step process, with the first step producing ethyl 2-methylisonicotinate hydrochloride, and the second step producing the desired product, Ethyl 2-methylisonicotinate. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction conditions are typically mild.


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylisonicotinate contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Ethyl 2-methylisonicotinate has been used in organic synthesis as a reagent for the synthesis of a range of compounds, including chiral amines, piperazines, and a variety of heterocyclic compounds. It has also been used in biochemistry as a reagent for the synthesis of a variety of proteins, including enzymes, and as a substrate for a variety of enzyme-catalyzed reactions.


Physical And Chemical Properties Analysis

Ethyl 2-methylisonicotinate is a solid at room temperature .

Scientific Research Applications

  • Scientific Field: Pest Management
    • Application Summary : Methyl isonicotinate is a patented 4-pyridyl carbonyl compound being investigated for a variety of uses in thrips pest management . It’s a non-pheromone semiochemical that has shown a behavioural response in at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
    • Methods of Application : This semiochemical is primarily used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . The compound affects the movement of thrips, increasing their walking and take-off behavior, which leads to more captured thrips on sticky traps .
    • Results or Outcomes : The use of Methyl isonicotinate has resulted in increased trap capture of thrips, aiding in their management . It’s also indicated that this semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .

Safety And Hazards

Ethyl 2-methylisonicotinate is classified under GHS07 for safety . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMYMRWGDVTGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482095
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylisonicotinate

CAS RN

25635-17-0
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylpyridine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EE Mikhlina, AD Yanina, TS Loseva, KF Turchin… - Chemistry of …, 1974 - Springer
… Ethyl 2-methylisonicotinate was converted to quaternary pyridinium salts I by reaction with bromoacetone and phenacyl bromide. Cyclization of salts t by the standard Chichibabtn …
Number of citations: 3 link.springer.com
C Pérez Olmo, K Böhmerle, G Steinfeld, H Vahrenkamp - 2006 - Wiley Online Library
… two pyrazoles needed for the synthesis of L 1 and L 2 started with the Claisen condensation of acetone with ethyl isonicotinate (commercially available) and ethyl 2-methylisonicotinate…
C Pérez Olmo - 2005 - freidok.uni-freiburg.de
… and ethyl 2-methylisonicotinate respectively.Ethyl isonicotinate was commercially available but ethyl 2-methylisonicotinate … and the desired ethyl 2-methylisonicotinate, which could be …
Number of citations: 5 www.freidok.uni-freiburg.de
VE Blokhin, ZY Kokoshko, EP Dartsenko… - Journal of General …, 1969 - Consultants Bureau
Number of citations: 1

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